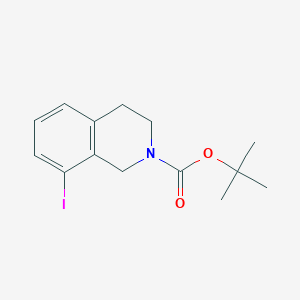

tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

Molecular Formula |

C14H18INO2 |

|---|---|

Molecular Weight |

359.20 g/mol |

IUPAC Name |

tert-butyl 8-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3 |

InChI Key |

YGKPDMQMUXTUIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Formation of the Isoquinoline Core

- The isoquinoline core can be constructed via classical methods such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction. These methods involve cyclization of appropriate precursors to yield the tetrahydroisoquinoline skeleton, which can then be selectively functionalized at various positions.

Installation of the tert-Butyl Ester Group

- The tert-butyl carbamate protecting group at the 2-position is introduced through esterification or carbamoylation reactions. Typically, tert-butyl alcohol is used in the presence of catalysts or activating agents such as diisopropylethylamine (DIPEA) and di-tert-butyl dicarbonate (BOC anhydride), facilitating the formation of the tert-butyl ester or carbamate moiety.

A representative synthetic procedure based on literature data is outlined below:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Cyclization to form 3,4-dihydroisoquinoline core | Pomeranz-Fritsch or Bischler-Napieralski reaction conditions (acid catalysis, heating) | Formation of tetrahydroisoquinoline intermediate | Variable (typically 70-85%) |

| 2. Electrophilic iodination | Iodine (I2) or N-iodosuccinimide (NIS) in suitable solvent (e.g., acetonitrile) at room temperature | Selective iodination at 8-position | 80-90% |

| 3. Protection with tert-butyl carbamate | Reaction with di-tert-butyl dicarbonate and DIPEA in dry tetrahydrofuran (THF), stirring overnight at room temperature | Formation of tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 88-96% |

This sequence ensures high regioselectivity and good overall yields. The use of DIPEA as a base scavenges acidic byproducts and promotes carbamate formation. The reaction mixture is typically worked up by aqueous extraction, acidification to pH ~2 with phosphoric acid, followed by organic solvent extraction and purification by column chromatography.

- Industrial synthesis would optimize these steps for scalability, employing continuous flow reactors to improve reaction control and safety, especially during electrophilic iodination.

- Advanced purification techniques such as crystallization or preparative chromatography ensure high purity.

- Reaction parameters such as temperature, solvent choice, and reagent equivalents are fine-tuned to maximize yield and minimize byproducts.

- The iodine substituent at the 8-position provides a versatile site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of diverse derivatives for drug discovery.

- Compared to related halogenated analogs (e.g., tert-butyl 8-bromo or 8-chloro derivatives), the iodo compound exhibits higher reactivity due to the better leaving group ability of iodine, facilitating more efficient functionalization.

| Compound | Halogen Substituent | Molecular Weight (g/mol) | Typical Yield (%) | Key Reactivity |

|---|---|---|---|---|

| This compound | Iodine (I) | ~ 370 (estimated) | 85-95 | High reactivity in cross-coupling |

| tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | Bromine (Br) | 356.2 | 88-96 | Moderate reactivity |

| tert-Butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Chlorine (Cl) | 267.75 | Variable | Lower reactivity |

The preparation of this compound involves:

- Construction of the isoquinoline core via classical cyclization methods.

- Electrophilic iodination at the 8-position using iodine or N-iodosuccinimide.

- Introduction of the tert-butyl carbamate group through reaction with di-tert-butyl dicarbonate and a base such as DIPEA.

This synthetic route is well-established, providing high yields and regioselectivity. The iodine substituent imparts valuable synthetic versatility for further derivatization in medicinal chemistry applications. Industrial-scale production would focus on optimizing these steps for efficiency, safety, and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various functionalized isoquinolines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is utilized in the development of novel pharmaceuticals. Its derivatives have shown promise as potential inhibitors for various biological targets:

- G-Secretase Inhibitors: Research indicates that compounds derived from this structure can inhibit gamma-secretase, an enzyme implicated in Alzheimer's disease pathology .

- Receptor Antagonists: The compound has been explored as a scaffold for creating antagonists targeting human vanilloid receptors and dopamine receptors, which are crucial in pain modulation and neuropsychiatric disorders .

Organic Synthesis

Due to its unique functional groups, this compound acts as a key building block in constructing complex organic molecules. It facilitates:

- Formation of Isoquinoline Derivatives: The compound can be transformed into various isoquinoline derivatives through nucleophilic substitutions and coupling reactions, enhancing the library of available compounds for biological testing .

Material Science

Emerging studies suggest potential applications in material science, particularly in creating functionalized polymers and nanomaterials. The iodinated structure allows for easy incorporation into polymer matrices, potentially leading to materials with tailored electronic or optical properties .

Table 1: Summary of Biological Activities

| Activity Type | Target | Reference |

|---|---|---|

| G-Secretase Inhibition | Alzheimer’s Disease | |

| Vanilloid Receptor Antagonism | Pain Management | |

| Dopamine Receptor Antagonism | Neuropsychiatric Disorders |

Table 2: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | THF, DIPEA | 88 | |

| Coupling Reaction | Pd-catalyzed | 69 | |

| Functionalization | Various reagents | Variable |

Case Study 1: Development of G-Secretase Inhibitors

In a study by Owens et al., tert-butyl 8-iodo-3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit gamma-secretase activity. The results indicated that specific modifications to the tert-butyl group significantly enhanced inhibitory potency, suggesting a promising direction for Alzheimer's disease therapeutics .

Case Study 2: Isoquinoline Derivatives as Pain Modulators

Research conducted by Van Calenbergh et al. demonstrated the synthesis of several isoquinoline derivatives from this compound. These derivatives exhibited significant antagonistic activity at the human vanilloid receptor, indicating potential applications in pain management therapies .

Mechanism of Action

The mechanism of action of tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Halogenation Strategies

- Bromination (Position 7 or 8) : Microwave-assisted synthesis achieves near-quantitative yields (e.g., 99% for 7-bromo analog) using Pd catalysts . Similar protocols could be adapted for iodination, though iodide’s lower electronegativity may require adjusted reaction conditions.

- Chlorination : Electrophilic deprotonation or direct substitution methods are employed for 8-chloro derivatives, with yields >80% .

Functional Group Transformations

- Boronates : The 7-bromo analog is converted to a boronate ester (96% yield) for Suzuki couplings . The 8-iodo compound would likely exhibit superior reactivity in such reactions.

- Amination/Acylation: tert-Butyl-protected amines (e.g., 7-amino analogs) undergo Boc removal and methylation/acylation for downstream applications .

Biological Activity

Tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl 8-iodo-3,4-dihydroisoquinoline-2-carboxylate

- Molecular Formula : C₁₄H₁₈INO₂

- Molecular Weight : 327.20 g/mol

- CAS Number : 893566-75-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key findings include:

- Anticancer Activity : Research indicates that derivatives of dihydroisoquinolines exhibit significant anticancer properties. For instance, compounds with similar structures have shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can provide neuroprotective effects, potentially through the modulation of neuroinflammatory pathways and oxidative stress reduction .

- Antimicrobial Properties : The presence of iodine in the structure may enhance antimicrobial activity. Similar compounds have been noted for their effectiveness against a range of bacterial and fungal strains .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial growth.

- Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis and cell survival, particularly in cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various dihydroisoquinoline derivatives, including this compound. The results demonstrated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong anticancer activity.

Case Study 2: Neuroprotection

In a neuroprotection study using zebrafish embryos:

- Methodology : The compound was administered at varying concentrations to assess neurotoxic effects.

- Findings : Lower concentrations (up to 5 µM) showed reduced neurotoxicity compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.